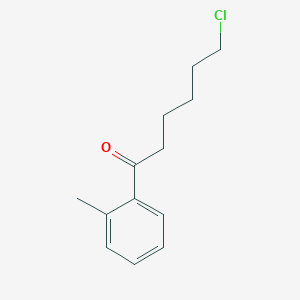
6-Chloro-1-(2-methylphenyl)-1-oxohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-(2-methylphenyl)-1-oxohexane is an organic compound with the molecular formula C13H17ClO It is a chlorinated derivative of hexanone, featuring a chloro group and a methylphenyl group attached to the hexanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(2-methylphenyl)-1-oxohexane typically involves the chlorination of 1-(2-methylphenyl)-1-hexanone. One common method is the reaction of 1-(2-methylphenyl)-1-hexanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C13H18O+SOCl2→C13H17ClO+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
6-Chloro-1-(2-methylphenyl)-1-oxohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 6-chloro-1-(2-methylphenyl)hexanoic acid.
Reduction: Formation of 6-chloro-1-(2-methylphenyl)hexanol.
Substitution: Formation of 6-azido-1-(2-methylphenyl)-1-hexanone or 6-thio-1-(2-methylphenyl)-1-hexanone.
科学研究应用
6-Chloro-1-(2-methylphenyl)-1-oxohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Chloro-1-(2-methylphenyl)-1-oxohexane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methylphenyl groups can influence the compound’s binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
1-(2-Methylphenyl)-1-hexanone: Lacks the chloro group, making it less reactive in certain substitution reactions.
6-Bromo-1-(2-methylphenyl)-1-oxohexane: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological activity.
6-Chloro-1-(2-ethylphenyl)-1-oxohexane: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.
Uniqueness
6-Chloro-1-(2-methylphenyl)-1-oxohexane is unique due to the presence of both a chloro group and a methylphenyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
生物活性
6-Chloro-1-(2-methylphenyl)-1-oxohexane (CAS No. 898785-14-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is primarily utilized as an intermediate in organic synthesis but has also been investigated for its pharmacological properties, particularly in the fields of medicinal chemistry and biochemistry.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro substituent and a ketone functional group, which are critical for its reactivity and biological interactions. The general formula can be represented as:
Key Properties:
- Molecular Weight: 232.73 g/mol
- Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
Synthesis
The synthesis of this compound typically involves the chlorination of 1-(2-methylphenyl)-1-hexanone using thionyl chloride (SOCl₂) under reflux conditions. The reaction can be summarized as follows:
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various substituted phenylglyoxal derivatives showed that certain structural modifications can enhance cytotoxicity against tumor cell lines, suggesting a potential for similar activity in this compound .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The presence of the chloro group is hypothesized to enhance binding affinity to target enzymes, thereby modulating their activity.
Research Findings
Case Studies
- Cytotoxicity Evaluation : A comparative analysis involving substituted phenylglyoxal derivatives demonstrated varying degrees of cytotoxicity against Ehrlich ascites tumor cells. The study highlighted that the most toxic compounds were not necessarily the most selective, indicating complex interactions at play .
- Antimicrobial Studies : Research focusing on the antimicrobial properties of chlorinated ketones has revealed promising results against common pathogens, suggesting potential applications in developing new antimicrobial agents.
属性
IUPAC Name |
6-chloro-1-(2-methylphenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-11-7-4-5-8-12(11)13(15)9-3-2-6-10-14/h4-5,7-8H,2-3,6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFQOTGSHGJRCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642364 |
Source


|
| Record name | 6-Chloro-1-(2-methylphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-14-3 |
Source


|
| Record name | 6-Chloro-1-(2-methylphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














